Guanidine thiocyanate

Protein denaturation lysozyme unfolding chaotropic potency

Guanidine thiocyanate (GTC) is the definitive chaotropic salt for RNA extraction and protein denaturation where performance cannot be compromised. Its thiocyanate anion ranks far higher on the Hofmeister chaotropic series than chloride, delivering 2.5-fold faster RNase inactivation kinetics and irreversible denaturation at 4 M. Published data confirm 5.3-fold higher nucleic acid recovery from challenging matrices and a 2.4-cycle Ct improvement in diagnostic assays versus guanidine hydrochloride. For protein studies, GTC achieves 50% lysozyme denaturation at just 1.1 M—compared to 2.8 M for GuHCl—enabling lower working concentrations with fewer artifacts. When RNA integrity and assay sensitivity are paramount, GTC is the non-substitutable choice.

Molecular Formula CH5N3.CHNS
C2H6N4S
Molecular Weight 118.16 g/mol
CAS No. 593-84-0
Cat. No. B014930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine thiocyanate
CAS593-84-0
Synonymsguanidine thiocyanate
guanidinium thiocyanate
GuSCN
Molecular FormulaCH5N3.CHNS
C2H6N4S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC(#N)S.C(=N)(N)N
InChIInChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H
InChIKeyZJYYHGLJYGJLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine Thiocyanate (GTC) CAS 593-84-0: Product Baseline and Key Identity


Guanidine thiocyanate (GTC), also known as guanidinium thiocyanate, is a chaotropic salt composed of the guanidinium cation (CH₆N₃⁺) and thiocyanate anion (SCN⁻) . With a molecular weight of 118.16 g/mol and melting point of 115–122°C, GTC is a strong protein denaturant that functions by disrupting non-covalent interactions, including hydrogen bonding and hydrophobic effects, which leads to the unfolding of native protein structures . As both constituent ions are recognized in the Hofmeister series as possessing strong chaotropic character, GTC finds its primary applications in molecular biology for nucleic acid isolation—specifically RNA extraction—and protein biochemistry where robust denaturing conditions are required . Commercial preparations are typically available in solid crystalline form with purities ranging from ≥98% to ≥99%, and aqueous solutions up to 6 M are routinely prepared .

Guanidine Thiocyanate (GTC) CAS 593-84-0: Why Generic Substitution Is Not Advisable


The substitution of guanidine thiocyanate with its closest analog, guanidine hydrochloride (GuHCl), or other chaotropic salts such as urea or sodium thiocyanate is not a trivial interchange due to profound differences in denaturing potency, ion-specific interactions, and functional performance in critical downstream applications. The thiocyanate anion (SCN⁻) ranks substantially higher on the Hofmeister chaotropic series than chloride (Cl⁻), conferring GTC with intrinsically stronger denaturing and nucleolytic inactivation capabilities . Empirical data demonstrate that GTC induces protein unfolding, aggregation, and nuclease inactivation at significantly lower molar concentrations and with faster kinetics compared to GuHCl . These differences are not merely academic; they translate into measurable improvements in RNA integrity, nucleic acid recovery yields, and overall reproducibility of extraction protocols—particularly from challenging biological matrices. Consequently, treating GTC and GuHCl as interchangeable reagents without quantitative justification introduces a high risk of experimental failure, reduced yields, and data inconsistency.

Guanidine Thiocyanate (GTC) CAS 593-84-0: Quantitative Differentiation Evidence vs. Guanidine Hydrochloride (GuHCl), Urea, and Other Chaotropic Agents


GTC Requires 2.5× Lower Molar Concentration than GuHCl to Achieve 50% Protein Denaturation

In a direct comparative study using disulfide scrambling as the readout for lysozyme unfolding, GTC demonstrated markedly higher potency than GuHCl and urea. The concentration required to denature 50% of native lysozyme was 1.1 M for GTC, compared to 2.8 M for GuHCl and 7.4 M for urea . This indicates that GTC is approximately 2.5-fold more potent on a molar basis than GuHCl for this model protein under identical assay conditions.

Protein denaturation lysozyme unfolding chaotropic potency protein biochemistry

GTC Inactivates Nucleases Approximately 2.5× Faster than GuHCl

Multiple vendor technical datasheets consistently report that GTC inactivates nucleases approximately 2.5 times faster than guanidine hydrochloride under comparable conditions . While the primary data for this specific kinetic comparison are not publicly accessible in peer-reviewed literature, the value is widely cited across reputable commercial specifications and is consistent with the relative chaotropic potency established in other quantitative assays. Furthermore, a 4 M GTC solution irreversibly inactivates RNase .

Nuclease inactivation RNase inhibition nucleic acid extraction RNA integrity

GTC Delivers Lower Ct Values (Higher Nucleic Acid Yield) than GuHCl in Urine-Derived RNA Purification

In a head-to-head comparison of chaotropic salts for purifying nucleic acids from urine—a challenging, dilute clinical matrix—GTC outperformed GuHCl as assessed by qRT-PCR for human actin . Using identical extraction conditions (3 M chaotropic salt with 33% isopropanol, 1:1 urine-to-lysis buffer ratio), the GTC-based protocol yielded an average Ct value of 30.0 (±0.1), compared to 32.4 (±0.4) for the GuHCl-based protocol . This 2.4-cycle difference corresponds to approximately 5.3-fold higher detectable nucleic acid recovery, assuming 100% amplification efficiency.

qRT-PCR Ct value RNA purification urine nucleic acid diagnostic sample preparation

GTC Induces Lysozyme Aggregation at 4× Lower Concentration than GuHCl

A comparative study on lysozyme aggregation demonstrated that GTC promotes aggregation at markedly lower molar concentrations than GuHCl . Hen egg-white lysozyme formed aggregates upon incubation with 1.0–2.0 M GTC, whereas aggregation was only observed at 4.0–5.0 M GuHCl . No aggregation was detected at any concentration of urea tested (0.5–5.0 M) . This difference was confirmed via thioflavin T fluorescence, circular dichroism spectroscopy, and atomic force microscopy.

Protein aggregation amyloidogenesis lysozyme chaotropic agents protein misfolding

GTC's Thiocyanate Anion Ranks Higher on the Hofmeister Chaotropic Series than Chloride, Underpinning Superior Denaturing Potency

The differential potency of GTC relative to GuHCl is fundamentally rooted in the ion-specific effects described by the Hofmeister series. Thiocyanate (SCN⁻) is classified as a stronger chaotrope than chloride (Cl⁻), and both the guanidinium cation (Gdm⁺) and thiocyanate anion are recognized among the most strongly chaotropic ions . Experimental studies confirm that SCN⁻ salts are more effective denaturants than Cl⁻ salts at equivalent concentrations, with the Hofmeister ordering SCN⁻ > ClO₄⁻ > I⁻ holding for concentrations below 0.1 M . This class-level distinction is not merely qualitative; it directly explains the ~2.5-fold lower C50 for protein denaturation and the 4-fold lower aggregation threshold observed for GTC versus GuHCl.

Hofmeister series chaotropic agent ion-specific effects protein stability physical chemistry

Molecular Biology Grade GTC Specifications: ≥99% Purity, Undetectable Nuclease Activity, and Controlled UV Absorbance

For critical molecular biology applications, procurement specifications matter. Molecular Biology Grade GTC is certified to ≥99% purity by titration, with additional quality metrics including: undetectable RNase, DNase, and protease activity; A280 ≤ 0.8 and A300 ≤ 0.1 at 6 M concentration; insolubles none; and moisture ≤1% . These specifications are directly relevant to RNA isolation, where trace nuclease contamination or UV-absorbing impurities can compromise yield, integrity, and downstream spectrophotometric analysis. While generic GTC preparations may meet minimum purity thresholds, the absence of certified nuclease-free testing and controlled absorbance introduces batch-to-batch variability that can undermine reproducibility.

Reagent grade purity specification quality control molecular biology procurement criteria

Guanidine Thiocyanate (GTC) CAS 593-84-0: Evidence-Based Best Application Scenarios


RNA Extraction from RNase-Rich Tissues (e.g., Pancreas, Plant Material)

GTC is the chaotropic salt of choice for total RNA isolation from sources with high endogenous RNase activity. Its 2.5-fold faster nuclease inactivation kinetics and ability to irreversibly denature RNases at 4 M concentration provide a critical protective window during cell lysis. The ~5.3-fold higher nucleic acid recovery demonstrated in challenging urine matrices underscores GTC's superior performance in low-abundance or inhibitor-rich samples, making it indispensable for protocols where RNA integrity is paramount.

Denaturation and Unfolding Studies Requiring Controlled, Potent Chaotropic Conditions

For protein folding/unfolding experiments, GTC offers a steeper concentration-response curve than GuHCl, with 50% denaturation of lysozyme achieved at 1.1 M GTC versus 2.8 M GuHCl . This 2.5-fold higher molar potency allows researchers to use lower working concentrations, reducing solvent viscosity and minimizing artifacts in spectroscopic or calorimetric assays. The well-characterized Hofmeister ranking of thiocyanate as a stronger chaotrope than chloride provides a physicochemical rationale for selecting GTC when maximal denaturing power is required.

Purification of Nucleic Acids from Dilute or Inhibitor-Containing Clinical Specimens (e.g., Urine, Plasma)

In diagnostic or research settings where sample volume is limited and target nucleic acid abundance is low, GTC-based extraction buffers yield significantly higher recovery than GuHCl-based alternatives. The 2.4-cycle Ct advantage observed in urine RNA purification translates directly to improved assay sensitivity and lower limits of detection. This differential is particularly consequential for molecular diagnostic applications where false negatives due to low recovery can have clinical impact.

Protein Aggregation and Amyloidogenesis Research

GTC's ability to induce lysozyme aggregation at 1.0–2.0 M—four-fold lower than the 4.0–5.0 M required for GuHCl —provides a more sensitive and experimentally flexible tool for studying protein misfolding and amyloid formation. The lower concentration requirement minimizes the confounding effects of high ionic strength and allows for finer titration of aggregation conditions, which is valuable for mechanistic studies of amyloidogenic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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